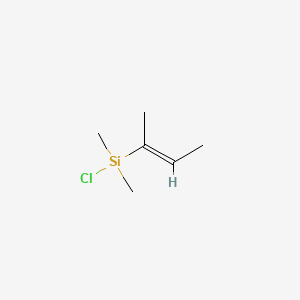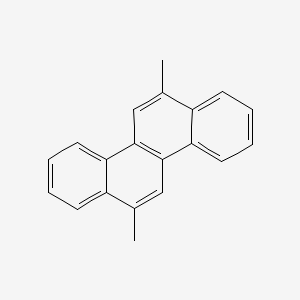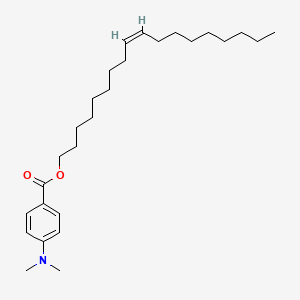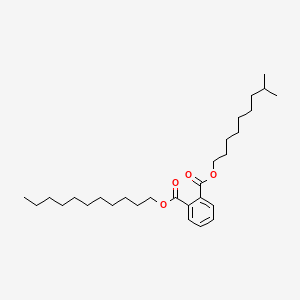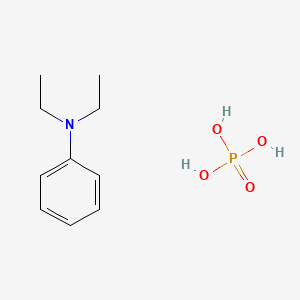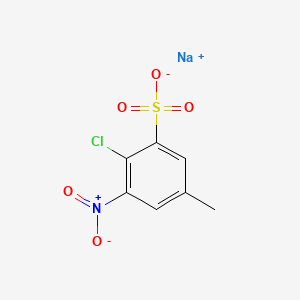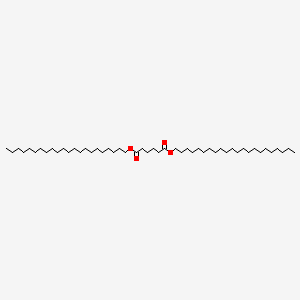
4-Benzylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylpyrimidine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyrimidine, where a benzyl group is attached to the fourth position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of benzyl (tributylphosphonium)ylide on the pertinent halogenoazine . Another method includes the decarboxylation of α-(heteroaryl)phenylacetic acids, which are obtained by the nucleophilic substitution of phenylacetonitrile anion on the pertinent halogenoazine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield, purity, and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzylpyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
4-Benzylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-Benzylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-Benzylpiperidine: A compound with a similar benzyl group but attached to a piperidine ring instead of a pyrimidine ring.
2-Benzylpyrimidine: Another benzyl-substituted pyrimidine, but with the benzyl group attached to the second position.
2-Benzylpyrazine: A benzyl-substituted pyrazine, differing in the position and type of nitrogen atoms in the ring.
Uniqueness: 4-Benzylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other similar compounds might not be as effective.
Propriétés
Numéro CAS |
64660-82-8 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-6-7-12-9-13-11/h1-7,9H,8H2 |
Clé InChI |
BXACYQRHBZMYQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


